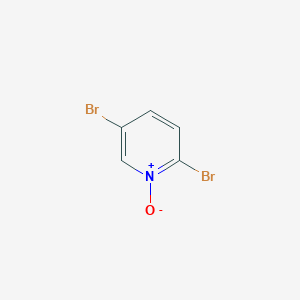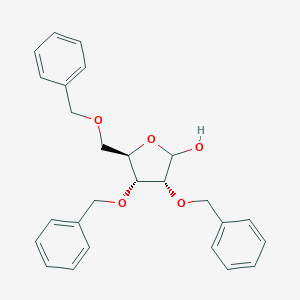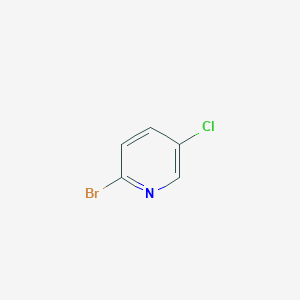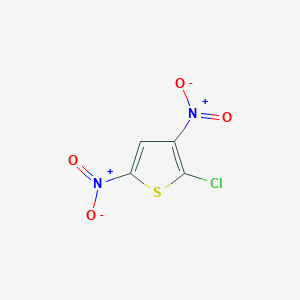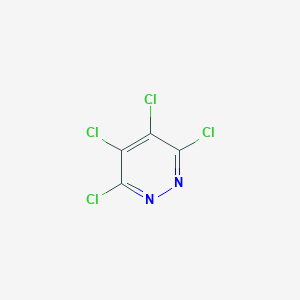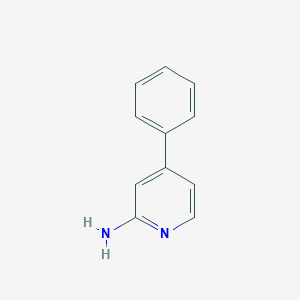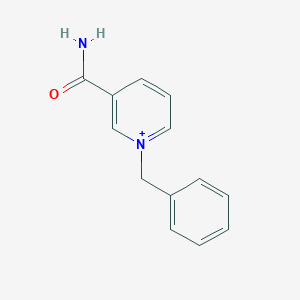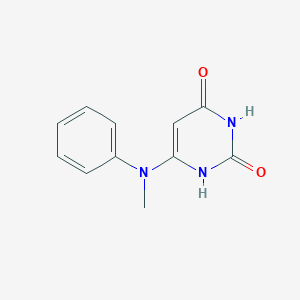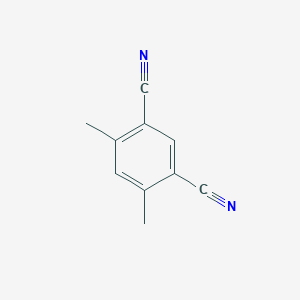![molecular formula C10H10N2O2 B189704 3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione CAS No. 7154-60-1](/img/structure/B189704.png)
3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is commonly referred to as DTDQ and is synthesized through a multistep process involving the condensation of cyclopentanone, ethyl cyanoacetate, and ammonia.
作用机制
The mechanism of action of DTDQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis and eliminating damaged or abnormal cells.
Biochemical and Physiological Effects:
Studies have shown that DTDQ can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, DTDQ has been found to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
实验室实验的优点和局限性
One of the main advantages of using DTDQ in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the complex synthesis process and low yield of the compound can make it difficult to obtain sufficient quantities for large-scale experiments. In addition, the mechanism of action of DTDQ is not fully understood, which can make it challenging to optimize its use in lab settings.
未来方向
There are several potential future directions for research on DTDQ. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of the specific molecular targets of DTDQ and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential applications of DTDQ in the treatment of other diseases beyond cancer.
合成方法
The synthesis of DTDQ involves several steps, starting with the condensation of cyclopentanone and ethyl cyanoacetate to form dihydropyridine. The dihydropyridine is then treated with ammonia to form the intermediate compound, which is oxidized to produce DTDQ. The process is complex and requires careful control of reaction conditions to ensure a high yield and purity of the final product.
科学研究应用
DTDQ has been the subject of extensive scientific research due to its potential applications in various fields. It has shown promising results as a catalyst for organic reactions, particularly in the synthesis of chiral compounds. It has also been studied for its potential use in the treatment of cancer and other diseases due to its ability to induce cell death in cancer cells.
属性
CAS 编号 |
7154-60-1 |
|---|---|
产品名称 |
3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-1-3-7(11-9)6-2-4-8(5)12-10(6)14/h1-8H,(H,11,13)(H,12,14) |
InChI 键 |
WYMWYRQOKYYHPS-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C=CC(C1C(=O)N2)NC3=O |
规范 SMILES |
C1=CC2C3C=CC(C1C(=O)N2)NC3=O |
其他 CAS 编号 |
7154-60-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



